1,4-Dibromobutane-d8

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

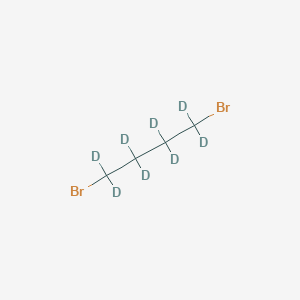

Structure

3D Structure

特性

IUPAC Name |

1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTHEAFYOOPTTB-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583822 | |

| Record name | 1,4-Dibromo(~2~H_8_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68375-92-8 | |

| Record name | 1,4-Dibromo(~2~H_8_)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromobutane-d8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromobutane-d8: Chemical Properties, Structure, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1,4-Dibromobutane-d8. This deuterated analog of 1,4-dibromobutane is a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies.

Core Chemical Properties and Structure

This compound, also known as tetramethylene-d8 dibromide, is a saturated bromoalkane in which all eight hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it readily distinguishable from its non-deuterated counterpart in mass spectrometry.

Structure:

The chemical structure of this compound is as follows:

Br-CD₂-CD₂-CD₂-CD₂-Br

IUPAC Name: 1,4-dibromo-1,1,2,2,3,3,4,4-octadeuteriobutane[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68375-92-8 | [2][3] |

| Molecular Formula | C₄D₈Br₂ | [2] |

| Molecular Weight | 223.96 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -20 °C (lit.) | [2][3] |

| Boiling Point | 63-65 °C at 6 mmHg (lit.) | [2][3] |

| Density | 1.942 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.516 (lit.) | [2][3] |

| Isotopic Purity | ≥98 atom % D | [2][3] |

| Chemical Purity | ≥99% | [2][3] |

| InChI | 1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 | [2][3] |

| InChIKey | ULTHEAFYOOPTTB-SVYQBANQSA-N | [2][3] |

| SMILES | [2H]C([2H])(Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | [2][3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium has a nuclear spin of 1, which results in different NMR properties compared to hydrogen (spin 1/2). In ¹H NMR, the replacement of protons with deuterons will lead to the disappearance of the corresponding signals. In ¹³C NMR, the coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a slight upfield shift known as an isotopic shift.

¹H NMR Spectroscopy (Predicted): A ¹H NMR spectrum of pure this compound is expected to show no significant signals in the typical proton chemical shift range, confirming the high level of deuteration. Any residual proton signals would indicate isotopic impurities.

¹³C NMR Spectroscopy (Predicted vs. Experimental for non-deuterated analog):

The ¹³C NMR spectrum of non-deuterated 1,4-dibromobutane shows two signals corresponding to the two chemically non-equivalent sets of carbon atoms. For this compound, these signals are expected to be split into multiplets due to C-D coupling and shifted slightly upfield.

Table 2: Comparison of ¹³C NMR Data

| Carbon Position | 1,4-Dibromobutane (Experimental) Chemical Shift (ppm) | This compound (Predicted) Chemical Shift and Splitting |

| C1, C4 (Br-C D₂-) | ~33.5 | Slightly < 33.5 ppm, multiplet (due to C-D coupling) |

| C2, C3 (-CD₂-C D₂-) | ~31.0 | Slightly < 31.0 ppm, multiplet (due to C-D coupling) |

Mass Spectrometry

In mass spectrometry, the primary characteristic of this compound is its increased molecular weight compared to the non-deuterated form. The presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion cluster with a significant mass shift of +8 amu compared to its non-deuterated analog. The primary fragmentation pathways would involve the loss of a bromine radical and subsequent fragmentation of the deuterated butyl chain.

Table 3: Predicted Key Mass Fragments for this compound

| Fragment | Predicted m/z | Notes |

| [C₄D₈Br₂]⁺• | 222, 224, 226 | Molecular ion cluster (M, M+2, M+4) |

| [C₄D₈Br]⁺ | 143, 145 | Loss of a bromine radical |

| [C₄D₇]⁺ | 63 | Loss of a bromine radical and DBr |

| [C₃D₅]⁺ | 47 | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8) with hydrobromic acid, often generated in situ.

Reaction:

THF-d8 + 2HBr → Br-CD₂-CD₂-CD₂-CD₂-Br + H₂O

Detailed Methodology:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with tetrahydrofuran-d8, sodium bromide, and water.

-

Acid Addition: The mixture is cooled in an ice bath, and concentrated sulfuric acid is added dropwise via the dropping funnel while maintaining a low temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reaction.

-

Workup: The reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows relevant to the use of this compound.

References

- 1. 1,4-Dibromobutane | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of Deuterated 1,4-Dibromobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated 1,4-dibromobutane, specifically 1,4-dibromobutane-d8. It includes key quantitative data, detailed experimental protocols for its synthesis and analysis, and logical workflows for common procedures. This document is intended to be a valuable resource for professionals in research and development who utilize isotopically labeled compounds.

Physical and Chemical Properties

Deuterated 1,4-dibromobutane (CAS Number: 68375-92-8) is the isotopically labeled analogue of 1,4-dibromobutane where hydrogen atoms have been replaced by deuterium. This substitution results in a higher molecular weight and slight alterations in physical properties compared to its protium counterpart. The primary use of such deuterated compounds is in tracing reaction mechanisms, as internal standards in mass spectrometry, and to explore kinetic isotope effects in drug metabolism studies.[1][2][3]

The general physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₄D₈Br₂ or BrCD₂(CD₂)₂CD₂Br | [4] |

| Molecular Weight | 223.96 g/mol | [4][5] |

| CAS Number | 68375-92-8 | [6] |

| Appearance | Colorless to light yellow liquid | [2][7] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

The following table presents key physical data for this compound, with values for the non-deuterated (protio) form provided for comparison.

| Physical Property | Deuterated (this compound) | Non-Deuterated (1,4-Dibromobutane) |

| Melting Point | -20 °C (lit.)[6][8][9] | -20 °C[9][10] |

| Boiling Point | 63-65 °C / 6 mmHg (lit.)[6][8][9] | 198 °C (lit.)[10][11] |

| 198-199 °C[12] | 83-84 °C / 12 mmHg[13] | |

| Density | 1.942 g/mL at 25 °C[8] | 1.808 g/cm³ at 25 °C[9][14] |

| Refractive Index (n20/D) | 1.516 (lit.)[6] | 1.519 (lit.)[14] |

| Flash Point | 113 °C (closed cup) | 110 °C[9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of deuterated 1,4-dibromobutane are crucial for its effective application in research.

A common method for synthesizing this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8).[12] The following protocol is adapted from established literature procedures.[12][13][15]

Objective: To synthesize this compound from tetrahydrofuran-d8 with a high yield.

Materials:

-

Tetrahydrofuran-d8 (freshly distilled)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous calcium chloride (CaCl₂)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, add freshly distilled tetrahydrofuran-d8, sodium bromide, and water.

-

Acid Addition: While stirring and cooling the flask to maintain a temperature below 50°C, slowly add concentrated sulfuric acid. The formation of crystals and a yellowing of the mixture may be observed.[12]

-

Reflux: Heat the reaction mixture in an oil bath, maintaining a temperature between 95-100°C for approximately 2.5-3 hours to ensure the reaction goes to completion.[12]

-

Distillation: Isolate the crude product from the reaction mixture using steam distillation.

-

Purification:

-

Wash the collected distillate with a 10% sodium bicarbonate solution to neutralize any remaining acid.

-

Subsequently, wash with water until the product is neutral.

-

Dry the organic layer using anhydrous calcium chloride.[12]

-

-

Final Distillation: Perform a final distillation under reduced pressure to obtain the pure this compound product.[12] A yield of approximately 87.8% can be achieved under optimal conditions.[12]

The isotopic purity of a deuterated compound is a critical parameter. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for this determination.[3][16][17]

Objective: To determine the isotopic enrichment of a this compound sample.

Method 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an electrospray ionization (ESI) source coupled with a high-resolution mass spectrometer. Calibrate the instrument carefully to ensure high mass accuracy.[18]

-

Data Acquisition: Acquire the full scan mass spectrum of the sample.

-

Data Analysis:

-

Identify the ion clusters corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).

-

Calculate the relative abundance of each isotopolog ion.

-

The isotopic purity is expressed as the percentage of the fully deuterated species (d8) relative to the sum of all detected isotopologues (d0 through d8).[16][18]

-

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated NMR solvent (e.g., chloroform-d) that does not have signals overlapping with the analyte.[19][20]

-

¹H NMR Analysis:

-

Acquire a standard proton (¹H) NMR spectrum.[21]

-

The presence of deuterium at specific positions leads to the disappearance or significant reduction of the corresponding proton signals.

-

By comparing the integration of any residual proton signals to an internal standard, an estimation of isotopic purity can be made.[3]

-

-

²H NMR Analysis:

-

Acquire a deuterium (²H) NMR spectrum.

-

This technique directly detects the deuterium nuclei, providing definitive confirmation of deuteration and its location within the molecule.[3]

-

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis of this compound.

Caption: Post-synthesis purification process for this compound.

Caption: Logical workflow for isotopic purity determination.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C4H8Br2 | CID 16213228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 68375-92-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [myskinrecipes.com]

- 9. 1,4-DIBROMOBUTANE – Palchem [palchem.com]

- 10. 1,4-dibromobutane [stenutz.eu]

- 11. 1,4-Dibromobutane 110-52-1 | TCI AMERICA [tcichemicals.com]

- 12. Page loading... [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. 1,4-Dibromobutane | 110-52-1 [chemicalbook.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. rsc.org [rsc.org]

- 21. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 1,4-Dibromobutane-d8: A Technical Guide

This guide provides a comprehensive overview of the synthesis of 1,4-Dibromobutane-d8, a deuterated derivative of 1,4-dibromobutane. This isotopically labeled compound is a valuable intermediate in organic synthesis and is utilized in the pharmaceutical industry for the manufacturing of various compounds.[1] It also serves as a tracer or an internal standard in quantitative analyses using NMR, GC-MS, or LC-MS. The following sections detail the synthesis pathway, experimental protocols, and relevant quantitative data.

Synthesis Pathway

The primary synthesis route for this compound involves the ring-opening of tetrahydrofuran-d8, followed by bromination. This reaction is typically carried out using a mixture of sodium bromide and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the dibrominated product.

A general representation of this synthesis pathway is illustrated below:

Caption: Synthesis of this compound from Tetrahydrofuran-d8.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from tetrahydrofuran-d8.[1]

Materials:

-

Tetrahydrofuran-d8 (freshly distilled)

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous calcium chloride (CaCl₂)

-

Water (H₂O)

Equipment:

-

250 ml three-necked flask

-

Stirrer

-

Dropping funnel

-

Reflux condenser

-

Oil bath

-

Steam distillation apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, add 13 ml (0.16 mol) of freshly distilled tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 ml of water.

-

Acid Addition: While stirring the mixture, slowly add 48 ml (0.88 mol) of concentrated sulfuric acid through the dropping funnel. The temperature should be maintained below 50°C during the addition. The formation of crystals and a yellowing of the reaction mixture will be observed.

-

Reaction: Heat the mixture in an oil bath with continuous stirring, maintaining the temperature between 95-100°C for 2.5-3 hours.

-

Product Isolation: After the reaction is complete, the product, this compound, is isolated from the reaction mixture by steam distillation.

-

Purification: The collected distillate is washed with a 10% sodium bicarbonate solution and then with water until neutral. The organic layer is then dried over anhydrous calcium chloride.

-

Final Distillation: The dried product is purified by distillation to yield pure this compound.

Quantitative Data

The synthesis protocol described above provides a high yield of this compound with physical properties consistent with literature values.[1]

| Parameter | Value |

| Yield | 87.8% |

| Boiling Point | 199-198°C (72-74°C at 200Pa) |

| Density (d20) | 1.808 g/cm³ |

| Refractive Index (np) | 1.5186 |

Alternative Starting Material: 1,4-Butanediol-d8

An alternative precursor for the synthesis of this compound is 1,4-Butanediol-1,1,2,2,3,3,4,4-d8. While a direct synthesis protocol for the deuterated dibromobutane from the deuterated diol was not found in the search results, methods for the non-deuterated analogue are well-established and can likely be adapted. These methods typically involve reaction with hydrobromic acid and sulfuric acid.

The logical workflow for synthesizing this compound from 1,4-Butanediol-d8 is presented below.

Caption: Proposed synthesis from 1,4-Butanediol-d8.

References

Key literature and studies on 1,4-Dibromobutane-d8

An In-depth Technical Guide to 1,4-Dibromobutane-d8

Introduction

This compound (Deuterated 1,4-Dibromobutane) is the isotopically labeled form of 1,4-Dibromobutane, where all eight hydrogen atoms have been replaced with deuterium. This stable, non-radioactive isotope labeling makes it an invaluable tool in various scientific fields, particularly for researchers, scientists, and drug development professionals. Deuterium labeling provides a subtle yet powerful modification that allows molecules to be used as tracers or internal standards in quantitative analyses without significantly altering their chemical properties or biological activity.[1][]

The primary applications of this compound include its use as an intermediate in the synthesis of other deuterated molecules and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] In drug development, deuterated compounds are increasingly utilized to study and modify the pharmacokinetic and metabolic profiles of drug candidates, leveraging the kinetic isotope effect to enhance metabolic stability.[3][4][5][6] This guide provides a comprehensive overview of the key literature, physicochemical properties, synthesis protocols, and applications of this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental settings.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₄D₈Br₂ | [7] |

| Molecular Weight | 223.96 g/mol | [3][7][8] |

| CAS Number | 68375-92-8 | [7][8] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.942 g/mL at 25 °C | [9] |

| Boiling Point | 199-198 °C; 63-65 °C/6 mmHg | [9][10] |

| Melting Point | -20 °C | [9] |

| Refractive Index (n20/D) | 1.516 | [9] |

| Isotopic Purity | 98 - 99 atom % D | [9][11] |

| Mass Shift (vs. non-deuterated) | M+8 | [9] |

Spectroscopic Profile

While detailed published spectra for this compound are scarce, its expected spectroscopic characteristics can be inferred from its structure and data available for its non-deuterated analog.

-

¹H NMR: The spectrum is expected to be silent, with no significant signals due to the 98-99% deuterium incorporation.[9][11]

-

¹³C NMR: The spectrum would show two signals for the two distinct carbon environments (C1/C4 and C2/C3). Due to coupling with deuterium (a spin-1 nucleus), these signals would appear as multiplets. For the non-deuterated analog, the chemical shifts are approximately δ = 33.5 ppm (C1/C4) and δ = 30.5 ppm (C2/C3) in CDCl₃.

-

Mass Spectrometry (MS): The key feature is a molecular ion peak that is 8 mass units higher than that of the non-deuterated compound.[9] The fragmentation pattern would be influenced by the presence of two bromine atoms, leading to characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the ring-opening of deuterated tetrahydrofuran (THF-d8) using hydrobromic acid, which is generated in situ from sodium bromide and sulfuric acid.[10]

Synthesis from Tetrahydrofuran-d8

This protocol achieves a high yield of 87.8%.[10]

Reactants:

-

Tetrahydrofuran-d8 (13 ml, 0.16 mol)

-

Sodium bromide (52 g, 0.51 mol)

-

Concentrated sulfuric acid (48 ml, 0.88 mol)

-

Water (50 ml)

Experimental Protocol:

-

Reaction Setup: Add 13 ml of freshly distilled tetrahydrofuran-d8, 52 g of sodium bromide, and 50 ml of water to a 250 ml three-necked flask equipped with a stirrer.

-

Acid Addition: While stirring, slowly add 48 ml of concentrated sulfuric acid. The temperature should be carefully controlled to remain below 50°C. The formation of crystals and a yellowing of the mixture will be observed.

-

Reflux: Heat the reaction mixture in an oil bath, maintaining the temperature between 95-100°C with continuous stirring for 2.5-3 hours.

-

Product Isolation: Isolate the crude this compound from the reaction mixture via steam distillation.

-

Purification:

-

Wash the distilled product with a 10% sodium bicarbonate solution until neutral.

-

Perform a final wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

-

Final Distillation: Purify the final product by distillation to yield 30.3 g of pure this compound (87.8% yield).[10]

Key Applications in Research and Drug Development

This compound serves as a versatile tool in both synthetic chemistry and biomedical research.

Synthetic Intermediate

As a bifunctional electrophile, this compound is used as a building block for synthesizing more complex deuterated molecules. It can be used to introduce a deuterated four-carbon chain into a target structure. In the pharmaceutical industry, its non-deuterated analog is used to manufacture compounds like theophylline and various cough suppressants.[10]

Tracer and Internal Standard

The most significant application for the target audience is its use as a tracer and internal standard in quantitative analytical methods.[3]

-

Internal Standard: In LC-MS or GC-MS based bioanalysis, a known quantity of this compound can be added to a sample (e.g., plasma, urine) containing the non-deuterated analog (the analyte). Since the deuterated standard co-elutes with the analyte and has nearly identical ionization efficiency but a different mass, it allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[3]

-

Tracer in Metabolic Studies: Deuterium-labeled compounds are used to trace the metabolic fate of molecules in vitro and in vivo.[1][3] While 1,4-Dibromobutane itself is not a drug, it serves as a precursor for deuterated drug candidates. The use of deuterium can slow down metabolism at specific sites by leveraging the kinetic isotope effect (C-D bonds are stronger than C-H bonds), potentially improving a drug's half-life and reducing toxic metabolites.[5][6]

References

- 1. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 7. usbio.net [usbio.net]

- 8. This compound | C4H8Br2 | CID 16213228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound D 98atom 68375-92-8 [sigmaaldrich.com]

- 10. Page loading... [guidechem.com]

- 11. scbt.com [scbt.com]

A Technical Guide to 1,4-Dibromobutane-d8: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated organic compound 1,4-Dibromobutane-d8, focusing on its chemical and physical properties, a detailed synthesis protocol, and its primary applications in research and development. This document is intended to be a valuable resource for professionals in the fields of chemical synthesis, drug development, and analytical sciences.

Core Properties of this compound

This compound is the deuterium-labeled version of 1,4-Dibromobutane. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, makes it a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis.

Molecular Identity and Weight

The fundamental identifiers and molecular weight of this compound are summarized below.

| Identifier | Value |

| Molecular Formula | C₄D₈Br₂ |

| Linear Formula | BrCD₂(CD₂)₂CD₂Br |

| Molecular Weight | 223.96 g/mol |

| CAS Number | 68375-92-8 |

Physicochemical Properties

A compilation of key physical and chemical properties is provided in the following table for easy reference.[1]

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.942 g/mL at 25 °C |

| Boiling Point | 63-65 °C at 6 mmHg |

| Melting Point | -20 °C |

| Refractive Index | n20/D 1.516 |

| Isotopic Purity | Typically ≥98 atom % D |

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound from tetrahydrofuran-d8. This procedure is adapted from established organic synthesis protocols.[2]

Materials and Reagents:

-

Tetrahydrofuran-d8 (freshly distilled)

-

Sodium bromide

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Water

Equipment:

-

250 ml three-necked flask

-

Stirring apparatus

-

Oil bath

-

Steam distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 250 ml three-necked flask, combine 13 ml (0.16 mol) of freshly distilled tetrahydrofuran-d8, 52 g (0.51 mol) of sodium bromide, and 50 ml of water.

-

Acid Addition: While stirring, slowly add 48 ml (0.88 mol) of concentrated sulfuric acid. It is crucial to control the temperature to below 50°C during this exothermic addition. The formation of crystals and a yellowing of the reaction mixture will be observed.

-

Reflux: Heat the reaction mixture in an oil bath, maintaining a temperature between 95-100°C for 2.5-3 hours with continuous stirring.

-

Isolation: The product, this compound, is isolated from the reaction mixture via steam distillation.

-

Purification:

-

Wash the distilled product with a 10% sodium bicarbonate solution.

-

Follow with a water wash until the product is neutral.

-

Dry the product using anhydrous calcium chloride.

-

-

Final Distillation: A final distillation of the dried product yields pure this compound.

Visualized Experimental Workflow: Synthesis of this compound

The synthesis protocol can be visualized as a sequential workflow, as depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable tool in several areas of scientific research and pharmaceutical development.

-

Internal Standard: Its most common application is as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The known concentration of the deuterated standard allows for accurate quantification of its non-deuterated analogue.

-

Tracer Studies: Stable isotope-labeled compounds like this compound are used as tracers in studies to understand the pharmacokinetic and metabolic profiles of drug candidates.[3]

-

Intermediate in Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.[2] For instance, it is utilized in studies related to sulforaphane, a compound with anti-carcinogenic properties.[4][5] It also serves as an analog of 1,4-Dibromobutane in catalyzing the polymerization of 2-oxazolines.[4][5] In the pharmaceutical industry, its non-deuterated counterpart is used to manufacture compounds like theophylline and various cough suppressants and anthelmintics.[2]

References

The Dawn of Isotopic Labeling: Early Scientific Applications of Tetramethylene Bromide-d8

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern scientific research, deuterated compounds are indispensable tools, pivotal in fields ranging from mechanistic chemistry to advanced drug development.[1] The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet profound changes in molecular properties, enabling researchers to trace metabolic pathways, elucidate reaction mechanisms, and enhance the analytical precision of techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2] This guide delves into the foundational, early applications of a representative deuterated aliphatic halide, Tetramethylene Bromide-d8 (1,4-dibromobutane-d8). While specific historical records detailing the initial uses of this exact molecule are sparse, its applications can be confidently inferred from the well-documented early uses of analogous deuterated compounds. This document will serve as a technical primer, outlining the core principles and experimental protocols that would have marked the inaugural scientific explorations of such a molecule.

Core Applications and Methodologies

The primary early applications of simple deuterated molecules like tetramethylene bromide-d8 centered on two groundbreaking analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Utility in Early ¹H NMR Spectroscopy

In the nascent stages of NMR spectroscopy, the presence of protonated solvents would often obscure the signals of the analyte. Deuterated solvents became essential for acquiring clear proton NMR spectra.[3] While tetramethylene bromide-d8 itself is not a solvent, its early application in NMR would have been as a deuterated standard or as a building block for more complex deuterated molecules under investigation.

A key early use of deuterium in ¹H NMR was to identify exchangeable protons, such as those in alcohols and amines. The addition of a few drops of deuterium oxide (D₂O) to a sample would lead to the disappearance of the -OH or -NH peak due to proton-deuterium exchange, a simple yet powerful diagnostic tool.[1]

Elucidation of Reaction Mechanisms via the Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reaction when a C-H bond is broken in the rate-determining step. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provided early physical organic chemists with a powerful tool to probe reaction mechanisms.[4][5] For a molecule like tetramethylene bromide-d8, a primary KIE would be observed in reactions where a C-D bond is cleaved in the slowest step, such as in certain elimination reactions.[6]

Table 1: Representative Kinetic Isotope Effect Data for an E2 Elimination Reaction

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| 1,4-Dibromobutane | 1.0 x 10⁻⁵ | 6.7 |

| This compound | 1.5 x 10⁻⁶ |

Note: The data presented here is representative and intended for illustrative purposes, reflecting typical KIE values for E2 reactions.[6]

This protocol describes a representative experiment to determine the kinetic isotope effect for the elimination of HBr (or DBr) from 1,4-dibromobutane and its deuterated analog.

-

Reaction Setup:

-

Two separate reaction vessels are prepared, each containing a solution of a strong, non-nucleophilic base (e.g., sodium ethoxide in ethanol).

-

To one vessel, a known concentration of 1,4-dibromobutane is added.

-

To the second vessel, an equimolar concentration of this compound is added.

-

Both reactions are maintained at a constant temperature (e.g., 25°C).

-

-

Monitoring the Reaction:

-

Aliquots are withdrawn from each reaction mixture at regular time intervals.

-

The concentration of the reactant or product is determined using a suitable analytical technique of the era, such as gas chromatography (GC).

-

-

Data Analysis:

-

The rate constant (k) for each reaction is determined by plotting the concentration of the reactant versus time.

-

The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD).

-

A significant KIE (typically > 2) would provide strong evidence for a mechanism where the C-H (or C-D) bond is broken in the rate-determining step, consistent with an E2 mechanism.[6]

Caption: Generalized E2 elimination pathway highlighting the rate-determining step involving C-D bond cleavage.

Internal Standard for Quantitative Mass Spectrometry

The advent of gas chromatography-mass spectrometry (GC-MS) revolutionized the quantitative analysis of organic compounds. Deuterated molecules, being chemically almost identical to their non-deuterated counterparts but having a different mass, quickly became the gold standard for internal standards.[7] Tetramethylene bromide-d8 would have been an excellent internal standard for the quantitative analysis of 1,4-dibromobutane in various matrices.

Table 2: Mass Spectrometric Data for 1,4-Dibromobutane and its d8-Analog

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 1,4-Dibromobutane | 215.91 | 135/137, 214/216/218 |

| This compound | 223.96 | 143/145, 222/224/226 |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for bromine-containing fragments.

This protocol outlines a representative procedure for the quantification of 1,4-dibromobutane in a sample using this compound as an internal standard.

-

Sample Preparation:

-

A known amount of the sample containing 1,4-dibromobutane is taken.

-

A precise amount of a standard solution of this compound is added to the sample.

-

The sample is then extracted with a suitable organic solvent (e.g., dichloromethane).

-

-

GC-MS Analysis:

-

The extracted sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

The GC separates the components of the mixture, and the MS detects and quantifies the ions.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the analyte and the internal standard.

-

-

Quantification:

-

The ratio of the peak area of the analyte to the peak area of the internal standard is calculated.

-

This ratio is then compared to a calibration curve prepared using known concentrations of the analyte and a constant concentration of the internal standard.

-

Caption: A typical workflow for quantitative analysis using a deuterated internal standard with GC-MS.

Synthesis of Tetramethylene Bromide-d8

Early methods for the synthesis of deuterated alkanes often involved the dehalogenation of alkyl halides in the presence of a deuterium source.[4] A plausible early synthetic route to tetramethylene bromide-d8 would involve the reduction of a suitable precursor with a deuterated reducing agent. A more direct, albeit likely later, approach would be the ring-opening of deuterated tetrahydrofuran (THF-d8).

Conclusion

While the specific historical debut of tetramethylene bromide-d8 in scientific literature may be difficult to pinpoint, its early applications are clear when viewed through the lens of the broader development of isotopic labeling. As a simple, fully deuterated alkyl dihalide, it would have served as an invaluable tool in the foundational studies of reaction mechanisms through the kinetic isotope effect and as a crucial internal standard for enhancing the accuracy and reliability of the then-emerging technique of quantitative mass spectrometry. The principles and protocols outlined in this guide represent the cornerstone of how such deuterated molecules propelled scientific understanding and continue to be fundamental in modern research and development.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1,4-Dibromobutane-d8 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and environmental sectors. The accuracy and precision of these measurements can be significantly influenced by various factors, including sample matrix effects, extraction efficiency, and instrumental variability.[1][2] To mitigate these sources of error, the use of an internal standard (IS) is a widely adopted and robust strategy.[2]

Deuterated stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry-based methods.[3] These compounds are chemically almost identical to their non-labeled counterparts (analytes), meaning they co-elute during chromatography and exhibit similar ionization and fragmentation behavior in the mass spectrometer. This near-identical chemical behavior allows the deuterated internal standard to effectively compensate for variations throughout the analytical process, from sample preparation to detection.[3]

1,4-Dibromobutane-d8 is the deuterated analog of 1,4-dibromobutane, a compound relevant as a potential genotoxic impurity (GTI) or as a reagent in chemical synthesis. Its use as an internal standard is particularly valuable for the quantification of volatile and semi-volatile bromoalkanes and other related compounds in various matrices, including active pharmaceutical ingredients (APIs), environmental samples, and consumer products. This document provides a detailed application note and protocol for the use of this compound as an internal standard in GC-MS.

Principle of Internal Standard Method

The internal standard method involves adding a known and constant amount of the IS (this compound) to all samples, calibration standards, and quality control samples. The quantification is not based on the absolute peak area of the analyte but on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples.[2]

The underlying principle is that any loss of analyte during sample preparation or injection, or any fluctuation in the instrument's response, will affect the internal standard to the same extent. By using the peak area ratio, these variations are normalized, leading to more accurate and precise results.

Below is a diagram illustrating the logical workflow of quantitative analysis using an internal standard.

Caption: Workflow for quantitative GC-MS analysis using an internal standard.

Experimental Protocol

This protocol provides an example for the determination of a hypothetical volatile bromoalkane analyte in a drug substance using this compound as an internal standard.

Materials and Reagents

-

Analyte: Volatile Bromoalkane of interest

-

Internal Standard: this compound (CAS: 68375-92-8)

-

Solvent: N,N-Dimethylformamide (DMF), GC grade or equivalent

-

Drug Substance: The matrix in which the analyte is to be quantified

-

Reagents for Standard Preparation: As required for the specific analyte.

Instrumentation

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Headspace Autosampler (recommended for volatile analytes)

-

GC Column: DB-1 (100% dimethyl polysiloxane), 30 m x 0.32 mm, 3.0 µm film thickness, or equivalent.

Preparation of Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with DMF. This yields a concentration of approximately 1000 µg/mL.

-

Internal Standard Working Solution (IS Working): Dilute the IS Stock solution with DMF to a suitable working concentration. For example, a 1:100 dilution will result in a 10 µg/mL solution. The optimal concentration will depend on the expected analyte concentration and instrument sensitivity.

-

Analyte Stock Solution: Prepare a stock solution of the analyte in DMF at a concentration of approximately 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a solution of the drug substance in DMF. A constant amount of the IS Working Solution should be added to each calibration standard. For example, prepare a series of 5 calibration standards ranging from 0.1 µg/mL to 10 µg/mL of the analyte, each containing 1 µg/mL of this compound.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

-

Sample Preparation: Accurately weigh a known amount of the drug substance (e.g., 100 mg) into a headspace vial. Add a defined volume of DMF and the IS Working Solution to achieve a final concentration of the internal standard of 1 µg/mL.

GC-MS Parameters

The following parameters are provided as a starting point and may require optimization for specific applications.

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-1, 30 m x 0.32 mm, 3.0 µm |

| Inlet Temperature | 250 °C |

| Injection Mode | Headspace or Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 220 °C, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

Appropriate ions for the analyte and this compound should be selected. The most abundant, characteristic ions are typically chosen for quantification (quantifier ion), while other ions are monitored for confirmation (qualifier ions).

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Analyte (Example) | To be determined | To be determined |

| This compound | 144 | 60, 85 |

Note: The m/z values for this compound are suggested based on its mass shift (+8) from the unlabeled compound and common fragmentation patterns of bromoalkanes. These should be confirmed by acquiring a full scan mass spectrum of the standard.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Example Calibration Data

| Analyte Conc. (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.1 | 15,234 | 150,123 | 0.101 |

| 0.5 | 76,123 | 151,567 | 0.502 |

| 1.0 | 152,456 | 150,987 | 1.010 |

| 5.0 | 755,890 | 149,876 | 5.044 |

| 10.0 | 1,510,234 | 150,543 | 10.032 |

| Linear Regression | y = 1.002x + 0.001 | R² = 0.9998 |

Method Validation Parameters

A robust analytical method requires validation to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Example Result |

| Linearity (R²) | ≥ 0.995 | 0.9998 |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.15 µg/mL |

| Specificity | No interference at the retention time of the analyte and IS | Pass |

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the measured signals and the final calculated concentration, highlighting the role of the internal standard in correcting for potential variations.

Caption: Logical diagram of quantitative calculation using an internal standard.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of volatile bromoalkanes and related compounds by GC-MS. Its chemical similarity to potential analytes in this class ensures effective compensation for analytical variability, leading to improved accuracy and precision. The detailed protocol and validation framework presented here offer a solid foundation for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for applications such as the monitoring of genotoxic impurities and other trace-level analyses. As with any analytical method, optimization and validation are crucial to ensure performance for the specific analyte and matrix of interest.

References

Protocol for Quantitative NMR using 1,4-Dibromobutane-d8 as an Internal Standard

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2] Its accuracy and reliability are significantly enhanced by the use of a suitable internal standard.[1][3] This document provides a detailed protocol for the use of 1,4-Dibromobutane-d8 as an internal standard in ¹H qNMR for the quantitative analysis of organic molecules, particularly in the context of pharmaceutical and drug development applications.[4][5][6]

This compound is a suitable internal standard for ¹H qNMR due to its chemical stability, solubility in common deuterated solvents, and a simple ¹H NMR spectrum that is unlikely to overlap with analyte signals.[7][8] The deuteration of the butyl chain eliminates proton signals that could interfere with the analyte's spectrum.

Key Principles of qNMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][9] By comparing the integral of a known amount of an internal standard to the integral of an analyte, the precise quantity of the analyte can be determined.[10]

Advantages of Using this compound

-

Simplified Spectrum: As a deuterated standard, it provides a clean baseline in the aliphatic region of the ¹H NMR spectrum.

-

Chemical Inertness: It is chemically stable and unlikely to react with a wide range of analytes or solvents.[4]

-

Solubility: It exhibits good solubility in many common deuterated solvents used for NMR analysis.[3]

Experimental Protocol

A systematic approach is crucial for obtaining accurate and reproducible qNMR results.[9] The overall workflow can be broken down into four main stages: method planning, sample preparation, data acquisition, and data processing.[9]

Materials and Equipment

| Reagents and Materials | Equipment |

| This compound (high purity, ≥98 atom % D) | High-resolution NMR spectrometer (e.g., 400 MHz or higher) |

| Analyte of interest | Analytical balance (4-5 decimal places) |

| High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) | Volumetric flasks and pipettes (Class A) |

| NMR tubes (high precision) | Vortex mixer and/or sonicator |

Sample Preparation

Accurate sample preparation is critical for reliable quantification.[11]

-

Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial using an analytical balance. The molar ratio of the internal standard to the analyte should ideally be around 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume of the chosen deuterated solvent to the vial. Ensure complete dissolution of both the analyte and the internal standard. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Carefully transfer the solution to a high-precision NMR tube.

Workflow for qNMR Sample Preparation

Caption: A step-by-step workflow for the preparation of a qNMR sample.

NMR Data Acquisition

Optimal spectrometer parameters are essential for acquiring high-quality quantitative data.[1]

| Parameter | Recommended Setting | Rationale |

| Pulse Angle | 90° | To ensure maximum signal intensity for all nuclei.[1] |

| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal (analyte or standard) | To allow for complete relaxation of all nuclei between scans, which is critical for accurate integration.[1] T₁ values can be determined using an inversion-recovery experiment. |

| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest. | A high S/N is necessary for accurate and reproducible integration.[10] |

| Acquisition Time (aq) | ≥ 3 seconds | To ensure high digital resolution. |

| Temperature | Constant and regulated | To minimize variations in chemical shifts and signal intensities.[1] |

Data Processing and Analysis

Careful and consistent data processing is necessary for accurate integration.[1]

-

Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.[1]

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.[1]

-

Baseline Correction: Apply an automatic baseline correction and visually inspect for accuracy.[1]

-

Integration: Manually integrate the selected non-overlapping signals of the analyte and the residual proton signal of this compound. The integration regions should be consistent across all spectra.

-

Calculation: The purity or concentration of the analyte can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

Purity = Purity of the substance

-

analyte = Analyte of interest

-

IS = Internal Standard (this compound)

-

qNMR Data Analysis Workflow

Caption: A flowchart illustrating the key steps in processing and analyzing qNMR data.

Quantitative Data Summary

The following table provides a hypothetical example of the data that would be collected and calculated in a qNMR experiment using this compound to determine the purity of an active pharmaceutical ingredient (API).

| Parameter | Analyte (API) | Internal Standard (this compound) |

| Weight (mg) | 10.5 | 5.2 |

| Molar Mass ( g/mol ) | 350.4 | 223.96 |

| Purity (%) | To be determined | 99.5 |

| ¹H NMR Signal (ppm) | 7.8 (doublet) | Residual signal if present |

| Number of Protons (N) | 1 | (Depends on residual signal) |

| Integral (I) | 5.32 | 1.00 |

| Calculated Purity (%) | 98.7 | - |

Note: In practice, the residual proton signal of a highly deuterated standard may be very small. If no suitable residual signal is present in the standard, a non-deuterated internal standard with non-overlapping peaks would be an alternative.

Applications in Drug Development

qNMR with a suitable internal standard like this compound has numerous applications in the pharmaceutical industry:[5][6]

-

Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.[1]

-

Quantification of Impurities: Measuring the concentration of known impurities in drug substances.[4]

-

Assay of Formulations: Determining the concentration of an active ingredient in a pharmaceutical formulation.[1]

-

Metabolomics: Quantifying the concentration of specific metabolites in biological extracts.[12]

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for quantitative analysis by ¹H NMR. By following a well-defined protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality quantitative data essential for various stages of research and drug development. The chemical inertness and simplified spectral properties of this deuterated standard make it a valuable tool for quantitative NMR applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. govst.edu [govst.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [myskinrecipes.com]

- 9. emerypharma.com [emerypharma.com]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. bipm.org [bipm.org]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for the Derivatization of Dithiol Compounds using 1,4-Dibromobutane and Quantification by Mass Spectrometry with a Deuterated Internal Standard

Introduction

The quantitative analysis of low molecular weight thiol-containing compounds in biological matrices is of significant interest in various fields, including clinical diagnostics, toxicology, and pharmaceutical research. Thiols, particularly dithiols, can be challenging to analyze by liquid chromatography-mass spectrometry (LC-MS) due to their polarity, potential for oxidation, and poor ionization efficiency. Chemical derivatization is a strategy employed to overcome these challenges by improving the chromatographic retention and enhancing the mass spectrometric response of the target analytes.[1][2][3][4]

This application note describes a novel method for the quantitative analysis of dithiol compounds through derivatization with 1,4-dibromobutane. This reagent reacts with the two thiol groups of a dithiol to form a stable seven-membered heterocyclic ring, which is less polar and more amenable to reversed-phase chromatography. For accurate and precise quantification, a stable isotope-labeled internal standard, 1,4-dibromobutane-d8, is proposed to be used in a parallel derivatization reaction or as an internal standard for a deuterated analyte.[5][6] This approach allows for the correction of variability during sample preparation and analysis.[5][7]

Principle of the Method

The method is based on the alkylation of two thiol groups on a target analyte by 1,4-dibromobutane in a basic aqueous environment. The reaction forms a stable thioether linkage, resulting in a cyclized derivative with improved chromatographic and mass spectrometric properties. A known amount of a deuterated analogue of the target dithiol is added to the sample prior to extraction and derivatization. This internal standard undergoes the same chemical modifications and experiences the same matrix effects as the endogenous analyte. Quantification is achieved by comparing the peak area ratio of the derivatized analyte to its deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Analyte: A model dithiol compound (e.g., dithiothreitol - DTT)

-

Derivatization Reagent: 1,4-Dibromobutane (CAS 110-52-1)

-

Internal Standard: this compound (CAS 68375-92-8)[8] or a deuterated version of the dithiol analyte.

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

-

Buffers: Ammonium bicarbonate, Formic acid

-

Sample Matrix: Human plasma (or other relevant biological fluid)

Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the dithiol analyte in 10 mL of water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the deuterated dithiol analyte in 10 mL of water.

-

1,4-Dibromobutane Derivatization Reagent (10 mg/mL): Dissolve 100 mg of 1,4-dibromobutane in 10 mL of acetonitrile.

-

Working Standard and Internal Standard Solutions: Prepare working solutions by serial dilution of the stock solutions with water to create a calibration curve and quality control (QC) samples.

Sample Preparation and Derivatization Protocol

-

Sample Collection: Collect biological samples (e.g., plasma) using appropriate anticoagulants and store at -80°C until analysis.

-

Protein Precipitation: To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution. Add 400 µL of ice-cold methanol to precipitate proteins.

-

Centrifugation: Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization Reaction:

-

Add 50 µL of 100 mM ammonium bicarbonate buffer (pH ~8.5) to the supernatant.

-

Add 20 µL of the 1,4-dibromobutane derivatization reagent.

-

Incubate the reaction mixture at 60°C for 30 minutes.

-

-

Reaction Quenching: After incubation, cool the samples to room temperature and add 10 µL of 1% formic acid to stop the reaction.

-

Final Preparation for LC-MS/MS: Centrifuge the samples at 14,000 x g for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the derivatized analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for the derivatized analyte and its deuterated internal standard.

Data Presentation

The following tables represent expected quantitative data from the validation of this method.

Table 1: Calibration Curve for Derivatized Dithiothreitol (DTT)

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 50,100 | 0.030 |

| 5 | 7,650 | 50,500 | 0.151 |

| 10 | 15,300 | 50,200 | 0.305 |

| 50 | 75,800 | 49,900 | 1.519 |

| 100 | 151,200 | 50,300 | 3.006 |

| 500 | 755,000 | 50,100 | 15.070 |

| 1000 | 1,520,000 | 50,400 | 30.159 |

| Linearity (R²) | 0.9995 |

Table 2: Accuracy and Precision of Quality Control (QC) Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV %) |

| Low | 3 | 2.91 | 97.0 | 4.5 |

| Medium | 80 | 82.4 | 103.0 | 3.2 |

| High | 800 | 789.6 | 98.7 | 2.8 |

Visualizations

Caption: Chemical derivatization of a dithiol with 1,4-dibromobutane.

References

- 1. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. daneshyari.com [daneshyari.com]

- 4. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

Application Notes and Protocols: Utilizing 1,4-Dibromobutane-d8 in Metabolic Profiling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic profiling, a key component of metabolomics, offers a comprehensive snapshot of the small-molecule metabolites within a biological system. This powerful technique is increasingly integral to drug discovery and development, providing critical insights into drug efficacy, toxicity, and mechanisms of action. The accuracy and reliability of quantitative metabolomics studies heavily depend on the use of appropriate internal standards. 1,4-Dibromobutane-d8, a deuterated analog of 1,4-dibromobutane, serves as an excellent internal standard for mass spectrometry-based metabolic profiling. Its chemical similarity to the non-labeled counterpart ensures comparable extraction efficiency and ionization response, while its mass shift allows for clear differentiation, enabling precise quantification of target analytes.

This document provides detailed application notes and experimental protocols for the use of this compound in metabolic profiling studies, with a focus on its application as an internal standard and as a tracer to investigate the metabolic fate of 1,4-dibromobutane.

Application 1: this compound as an Internal Standard for Quantitative Metabolomics

Stable isotope-labeled compounds, such as this compound, are the gold standard for internal standards in quantitative mass spectrometry.[1][2][3] They are added to biological samples at a known concentration at the beginning of the sample preparation process and co-elute with the analyte of interest, correcting for variations in sample extraction, derivatization, injection volume, and instrument response.

Experimental Workflow: Targeted Metabolomics using LC-MS/MS

The following diagram illustrates a typical workflow for a targeted metabolomics experiment using this compound as an internal standard for the quantification of a hypothetical target analyte in plasma.

Quantitative Data Presentation

While specific quantitative data for a study using this compound is not publicly available, the following table represents a hypothetical dataset from a targeted LC-MS/MS analysis of a xenobiotic ("Analyte X") and its metabolite in plasma samples from a pharmacokinetic study. This illustrates how data would be presented when using this compound as an internal standard. The use of a stable isotope-labeled internal standard is crucial for achieving the high precision and accuracy required for such studies.[3]

Table 1: Hypothetical Plasma Concentrations of Analyte X and its Metabolite

| Time Point (hours) | Analyte X Concentration (ng/mL) | Metabolite Y Concentration (ng/mL) |

| 0 (Pre-dose) | < 0.1 | < 0.1 |

| 0.5 | 152.3 | 12.8 |

| 1 | 289.7 | 45.6 |

| 2 | 412.5 | 110.2 |

| 4 | 350.1 | 256.9 |

| 8 | 189.4 | 315.7 |

| 12 | 75.6 | 220.4 |

| 24 | 10.2 | 85.1 |

Disclaimer: This table presents hypothetical data for illustrative purposes, as specific quantitative results from a study using this compound as an internal standard are not publicly available.

Experimental Protocol: Targeted LC-MS/MS Analysis of Plasma Samples

This protocol is adapted from established methods for targeted metabolomics of plasma.[4][5][6]

1. Materials and Reagents:

-

Human plasma (or other biological matrix)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Nitrogen evaporator

-

LC-MS/MS system with a C18 column

2. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Spike the sample with 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM transitions for the analyte, its metabolites, and this compound would need to be optimized.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte, its metabolites, and this compound.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Quantify the concentration of each analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Application 2: Tracing the Metabolic Fate of 1,4-Dibromobutane

1,4-Dibromobutane, as a haloalkane, is expected to undergo metabolism primarily through conjugation with glutathione (GSH), a critical pathway for the detoxification of xenobiotics.[5][7][8] This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further metabolized through the mercapturic acid pathway. Due to the bifunctional nature of 1,4-dibromobutane, intramolecular cyclization can also occur.[8]

Proposed Metabolic Pathway of 1,4-Dibromobutane

The following diagram outlines the proposed metabolic pathway of 1,4-dibromobutane, primarily involving glutathione conjugation.

Experimental Protocol: In Vitro Metabolism of 1,4-Dibromobutane using Liver S9 Fraction

This protocol is designed to investigate the in vitro metabolism of 1,4-dibromobutane using liver S9 fractions, which contain both microsomal and cytosolic enzymes, including GSTs.[9]

1. Materials and Reagents:

-

1,4-Dibromobutane

-

This compound (for use as a tracer or internal standard for quantification)

-

Rat or human liver S9 fraction

-

Glutathione (GSH)

-

NADPH regenerating system (optional, to assess oxidative metabolism)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

2. Incubation Procedure:

-

Prepare a master mix containing potassium phosphate buffer, GSH, and the NADPH regenerating system (if used).

-

Pre-warm the master mix and liver S9 fraction to 37°C.

-

Initiate the reaction by adding 1,4-dibromobutane (or this compound) to the pre-warmed mixture. The final concentration of the substrate should be in the low micromolar range.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis for Metabolite Identification:

-

Liquid Chromatography: Use a C18 column with a gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA to improve the retention and peak shape of the polar glutathione conjugates.

-

Mass Spectrometry:

-

Perform a full scan analysis to identify potential metabolites.

-

Use product ion scanning (MS/MS) on the potential parent ions of the metabolites to obtain fragmentation patterns for structural elucidation. The characteristic fragmentation of glutathione conjugates can aid in their identification.

-

Hypothetical Quantitative Data for In Vitro Metabolism

The following table presents hypothetical quantitative data from an in vitro metabolism study of 1,4-dibromobutane, demonstrating the formation of its glutathione conjugate over time.

Table 2: Hypothetical Time-Course of 1,4-Dibromobutane Metabolism

| Incubation Time (minutes) | 1,4-Dibromobutane Remaining (%) | S-(4-bromobutyl)glutathione Formation (pmol/mg protein) |

| 0 | 100 | 0 |

| 15 | 78 | 15.2 |

| 30 | 55 | 32.8 |

| 60 | 28 | 58.9 |

| 120 | 8 | 85.4 |

Disclaimer: This table presents hypothetical data for illustrative purposes.

Conclusion

This compound is a valuable tool in metabolic profiling studies, serving as a reliable internal standard for accurate quantification of xenobiotics and their metabolites. Its use significantly improves the precision and reproducibility of LC-MS and GC-MS-based methods. Furthermore, as a stable isotope-labeled tracer, it can be employed to elucidate the metabolic fate of 1,4-dibromobutane, which is anticipated to proceed primarily through the glutathione conjugation pathway. The protocols and workflows presented here provide a framework for researchers to effectively incorporate this compound into their metabolomics studies, contributing to a deeper understanding of drug metabolism and toxicology.

References

- 1. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites [mdpi.com]

- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 8. Glutathione S-transferases catalyzed conjugation of 1,4-disubstituted butanes with glutathione in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metbio.net [metbio.net]

Application Notes and Protocols for Pharmacokinetic Research Using a Deuterated Tracer

Topic: Pharmacokinetic Research Methods with a 1,4-Dibromobutane-d8 Analog as Tracer

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction